2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide

Description

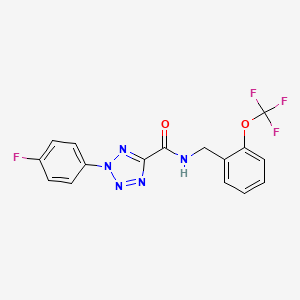

This compound features a 2H-tetrazole core substituted at position 2 with a 4-fluorophenyl group. The carboxamide at position 5 is linked to a 2-(trifluoromethoxy)benzyl moiety. The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the fluorinated aromatic groups enhance lipophilicity and electronic effects, making it relevant for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5O2/c17-11-5-7-12(8-6-11)25-23-14(22-24-25)15(26)21-9-10-3-1-2-4-13(10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSFXUDDCCLPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Core Structure and Substituent Comparison

Key Observations :

- Tetrazole vs. Triazole/Thiazole : The tetrazole’s higher aromaticity and acidity (pKa ~4.9) compared to triazoles (pKa ~8-10) may enhance binding to metal ions or polar targets .

- Substituent Effects : The trifluoromethoxy group in the main compound provides stronger electron-withdrawing effects than the chloro or nitro groups in analogs, influencing electronic distribution and stability .

Comparison :

- The main compound’s synthesis likely involves amide coupling similar to ’s methods, though tetrazole formation may require specialized conditions (e.g., cycloaddition).

- Purity Challenges : Nitrothiophene derivatives achieved 99% purity via chromatography, whereas triazole-thiones required tautomeric control, highlighting variability in synthetic efficiency .

Analytical Data Comparison

Table 3: Spectroscopic Signatures

Key Insights :

- The absence of C=O in triazole-thiones (vs. tetrazole carboxamides) confirms ring closure .

- Fluorine substituents in all compounds cause deshielding in NMR (e.g., 4-fluorophenyl protons at ~7.6 ppm) .

Table 4: Property Comparison

Discussion :

- The trifluoromethoxy group increases logP (~3.8) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility.

- Nitrothiophene derivatives show higher solubility due to polar nitro groups, correlating with their antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.